2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.22. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research on similar bromophenol compounds isolated from marine algae, such as Rhodomela confervoides, has demonstrated significant antioxidant properties. These compounds, including nitrogen-containing bromophenols, exhibit potent scavenging activity against DPPH and ABTS radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Ke-kai Li et al., 2012).
Antidopaminergic Effects and Neuroleptic Potential
Studies on benzamide derivatives, such as remoxipride hydrochloride, have investigated their solid-state conformations and antidopaminergic effects in relation to dopamine receptor models. The structural differences observed in these compounds, including their orientation and potential for hydrogen bonding, contribute to their dopamine receptor blocking activity. This research provides insight into the design of antipsychotic agents with reduced side effects and enhanced therapeutic profiles (T. Högberg et al., 1986).
Synthesis of Metabolites and Derivatives
The synthesis of various benzamide metabolites and derivatives, including those related to the antipsychotic benzamide remoxipride, has been explored. These synthetic approaches yield key intermediates and metabolites, facilitating further pharmacological and chemical property studies. Such research underscores the importance of chemical synthesis in understanding and enhancing the pharmacokinetic profiles of potential therapeutic agents (L. Gawell et al., 1989).
Antimicrobial Activity
Derivatives of pyrrolidinyl and cyanopyridine, similar in structure to the compound , have been synthesized and tested for their antimicrobial activity against a range of aerobic and anaerobic bacteria. These studies reveal the potential of such compounds in developing new antimicrobial agents with effective inhibitory concentrations against various bacterial strains (A. Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s physical and chemical properties such as density (200) and boiling point (265 °C) can give some insights into its pharmacokinetic behavior .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
2-bromo-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-25-10-4-5-13(18)12(9-10)15(22)20-7-8-21-16(23)11-3-2-6-19-14(11)17(21)24/h2-6,9H,7-8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSUOFVWHXWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.